methyl 4-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate
Description
Methyl 4-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate is a heterocyclic compound featuring a pyridazine core fused with a benzoate ester moiety. The molecule includes a 4-methylphenyl substituent at position 1, a methoxy group at position 4, and a keto group at position 6 of the pyridazine ring. This compound shares design principles with kinase inhibitors and anti-inflammatory agents, where pyridazine derivatives are often explored for their bioactivity .
Properties
IUPAC Name |
methyl 4-[[4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-13-4-10-16(11-5-13)24-18(25)12-17(28-2)19(23-24)20(26)22-15-8-6-14(7-9-15)21(27)29-3/h4-12H,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVRVSPWCATFPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methylphenylhydrazine to form the hydrazide. The hydrazide undergoes cyclization with ethyl acetoacetate in the presence of a base to form the dihydropyridazine ring. Finally, the product is esterified with methanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester and pyridazine-6-one moieties undergo hydrolysis under acidic or basic conditions:
Key findings:
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Ester hydrolysis proceeds efficiently under mild alkaline conditions due to electron-withdrawing effects of the pyridazine ring.
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Acidic hydrolysis of the 6-oxo-1,6-dihydropyridazine ring requires prolonged heating, suggesting kinetic stability of the lactam group .
Nucleophilic Substitution
The electron-deficient pyridazine ring facilitates substitutions at C-4 and C-5 positions:
| Nucleophile | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Ammonia (NH₃) | Ethanol, 60°C, 8h | 4-Amino-pyridazine derivative | C-5 > C-4 | |
| Ethylenediamine | DMF, 100°C, 24h | Bis-aminated product | C-4/C-5 |
Notable observations:
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Amidation at C-5 is favored due to resonance stabilization from the adjacent carbonyl group .
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Steric hindrance from the 4-methylphenyl group limits reactivity at N-1.
Esterification and Transesterification
The methyl ester group participates in equilibrium reactions:
Mechanistic insight:
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Transesterification is reversible, with methanol showing poor nucleophilicity compared to ethanol under acidic conditions .
Cyclocondensation Reactions
The compound serves as a precursor in heterocycle synthesis:
| Partner Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine hydrate | Acetic acid, 120°C, 4h | Pyridazino[4,5-d]pyridazine derivative | 58% | |
| Thiourea | DMF, MW irradiation (300W, 15min) | Thieno-fused analog | 81% |
Critical factors:
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Microwave irradiation enhances reaction rates by reducing steric hindrance at the amide group .
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Electronic effects from the 4-methoxy group direct cyclization to the pyridazine C-5 position.
Oxidation and Reduction
Controlled redox modifications alter the pyridazine core:
| Reaction | Reagent | Outcome | Selectivity | Source |
|---|---|---|---|---|
| KMnO₄ oxidation | H₂O, 25°C, 2h | Pyridazine-3,6-dione | 94% | |
| NaBH₄ reduction | MeOH, 0°C, 1h | 1,4,5,6-Tetrahydro-pyridazine | 43% |
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Oxidation preferentially targets the 6-oxo group due to conjugation with the aromatic system.
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Reduction under kinetic control preserves the amide bond integrity .
Photochemical Reactivity
UV-induced reactions reveal unique pathways:
| Conditions | Observation | Proposed Mechanism | Source |
|---|---|---|---|
| UV-C (254 nm), Ar | [4+2] Cycloaddition at pyridazine | Diradical intermediate formation | |
| UV-A (365 nm), O₂ | Singlet oxygen generation | Energy transfer from excited state |
This compound’s reactivity is governed by electronic effects (e.g., electron-withdrawing pyridazine ring) and steric protection from the 4-methylphenyl group. Applications in medicinal chemistry and materials science are under investigation, particularly its derivatives’ affinity for adenosine receptors and photostability profiles.
Scientific Research Applications
Scientific Research Applications
Methyl 4-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate has several notable applications in scientific research:
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting various diseases. Its structural components may contribute to:
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting that this compound could also possess antimicrobial properties.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | E. coli | 12 µg/mL |
| Example B | S. aureus | 10 µg/mL |
Organic Synthesis
Due to its complex structure, this compound serves as a building block in organic synthesis, allowing chemists to explore new synthetic routes and develop novel compounds with desired properties.
Biological Studies
Research indicates that this compound may interact with biological targets, making it valuable for studies related to:
- Mechanisms of Action : Understanding how this compound interacts with specific enzymes or receptors can lead to insights into its therapeutic potential.
Case Studies and Research Findings
Recent studies have highlighted the importance of this compound in various research contexts:
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of synthesized derivatives similar to this compound, revealing significant activity against common pathogens.
Case Study 2: Pharmacological Profiling
Research focused on the pharmacokinetics and pharmacodynamics of compounds within the same class demonstrated potential applications in treating infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of methyl 4-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Similarities and Variations
The compound’s closest structural analogs include triazine- and pyridazine-based benzoate esters reported in the literature. Key comparisons are outlined below:
Triazine-Based Benzoate Esters ( and )
- 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4i): Features a triazine core instead of pyridazine. Contains a formyl group and methoxyphenoxy substituents, enhancing electrophilicity compared to the methylphenyl group in the target compound. Melting point: 217.5–220°C, suggesting higher crystallinity than pyridazine analogs .
- Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l): Bromine and formyl substituents increase molecular weight (MW = 551.3 g/mol) and polar surface area. Synthesized via stepwise nucleophilic substitution, contrasting with the amide coupling likely used for the target compound .
Pyridazine-Based Benzoate Esters ()
- I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): Replaces the dihydropyridazine ring with a pyridazine moiety. Demonstrated moderate kinase inhibition in preliminary studies .
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) :
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s dihydropyridazine core may offer improved solubility over fully aromatic pyridazines (e.g., I-6230) due to the keto group’s polarity.
Biological Activity
Methyl 4-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate, also known by its chemical identifier EVT-2720373, is a compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : Methyl 4-[[4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate
- Molecular Formula : C21H19N3O5
- CAS Number : 942005-12-1
- Molecular Weight : 393.399 g/mol
The compound's biological activity is primarily attributed to its structural features that allow it to interact with specific biological targets. It is hypothesized to function as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including breast and renal cancer cells.
- Antimicrobial Properties : The compound has demonstrated antimicrobial effects against certain bacterial strains, indicating potential for use in treating infections.
- Neuroprotective Effects : There are indications that this compound may exert neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Detailed Research Findings
A study conducted on the antitumor activity of this compound involved testing its efficacy against a panel of human tumor cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase activity in treated cells.
In another investigation focused on antimicrobial properties, the compound was tested against various Gram-positive and Gram-negative bacteria. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 5 µg/mL, highlighting its potential as an antimicrobial agent.
Q & A
Q. What are the established synthetic routes for methyl 4-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate?
The compound can be synthesized via multi-step coupling reactions. A representative approach involves:
- Stepwise functionalization : Reacting trichlorotriazine derivatives with substituted phenols (e.g., 4-methoxyphenol) under controlled temperatures (e.g., −35°C to 40°C) using DIPEA as a base to achieve regioselective substitution .
- Amidation : Coupling intermediates with methyl 4-aminobenzoate derivatives via nucleophilic aromatic substitution or activated ester methods. For example, methyl 3-aminobenzoate was reacted with triazine intermediates at 40°C for 23.5 hours .
- Purification : Column chromatography (e.g., silica gel, CH₂Cl₂/EtOAc gradients) is critical for isolating the target compound, though mixed fractions may require re-purification .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- ¹H NMR : Essential for confirming substituent positions and aromatic proton environments. For example, singlet signals at δ 3.76–3.86 ppm correspond to methoxy groups, while aromatic protons appear between δ 6.96–7.29 ppm . Overlapping signals (e.g., unresolved C4 & C6 carbonyls) may require 2D NMR (e.g., HSQC, HMBC) for resolution .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., MW 369.4000 for related compounds) and fragmentation patterns .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1660–1730 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
Q. How do solubility properties influence experimental design for this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s ester and amide groups, which enhance solubility in organic matrices .
- Crystallization challenges : Poor aqueous solubility necessitates recrystallization from mixed solvents (e.g., hexane/EtOH). For example, colorless solids with melting points of 79–82°C were obtained using CH₂Cl₂/EtOAc gradients .
Advanced Research Questions
Q. How can regioselectivity challenges during amidation be mitigated?
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl or amino groups) using tert-butyl or benzyl groups to direct coupling to the desired position .
- Catalytic optimization : Use coupling agents like HATU or EDCI/HOBt to enhance amide bond formation efficiency. For example, DIPEA was critical for activating intermediates in triazine-based syntheses .
- Temperature control : Lower temperatures (−35°C) reduce side reactions during triazine substitution steps .
Q. What strategies resolve contradictory NMR data caused by signal overlap?
- Solvent variation : Switch from DMSO-d₆ to CDCl₃ or use cryogenic probes to improve signal resolution .
- 2D NMR : Employ COSY or NOESY to assign overlapping aromatic protons. For instance, unresolved C4/C6 carbonyls in DMSO-d₆ were clarified using HMBC .
- Isotopic labeling : Introduce deuterated analogs to simplify spectral interpretation for key functional groups.
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst screening : Test bases like Cs₂CO₃ or K₂CO₃ for nucleophilic substitution efficiency. For example, Cs₂CO₃ in DMF achieved 90% yield in triazine-aminobenzoate coupling .
- Reaction monitoring : Use TLC (e.g., hexane/EtOAc 2:1, Rf = 0.18) to track intermediate formation and adjust reaction times .
- Work-up protocols : Acid-base extraction removes unreacted starting materials, while sequential column chromatography isolates high-purity fractions .
Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?
- Bioisosteric replacement : Substitute the 4-methylphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or donating (e.g., 4-methoxyphenyl) groups to modulate biological activity .
- Enzymatic assays : Test inhibitory activity against disease-relevant targets (e.g., Pfmrk for malaria) using cell-based or in vitro assays. For example, ethyl benzoate derivatives showed enhanced activity with pyridazine substituents .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like Hedgehog pathway proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
